
Metocurine iodide
Übersicht
Beschreibung
Metocurine iodide is a benzylisoquinolinium competitive nondepolarizing neuromuscular blocking agent. It is primarily used as an anesthesia adjunct to induce skeletal muscle relaxation and to reduce the intensity of muscle contractions in convulsive therapy . This compound has a moderate risk of inducing histamine release and exhibits some ganglion blocking activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Metocurine iodide is synthesized from tubocurarine, a natural alkaloid extracted from the plant Chondrodendron tomentosum. The synthesis involves methylation of tubocurarine to produce dimethyltubocurarine, which is then converted to this compound by reacting with methyl iodide .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The methylation step is typically carried out in the presence of a base such as sodium hydroxide to facilitate the reaction .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Metocurin-Iodid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Metocurin-Iodid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, obwohl diese Reaktion in der Praxis nicht häufig genutzt wird.
Reduktion: Die Reduktion von Metocurin-Iodid kann zur Bildung reduzierter Derivate führen, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Nukleophile wie Thiole oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während die Reduktion zu reduzierten Formen von Metocurin-Iodid führen kann .
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Surgical Anesthesia :
- Induction of Muscle Relaxation : Metocurine iodide is frequently used as an adjunct in general anesthesia to facilitate intubation and provide muscle relaxation during surgery. It allows for controlled ventilation and improved surgical conditions .
- Dosing Protocols : Typical dosages range from 0.1 to 0.2 mg/kg, administered every two to four hours as needed to maintain neuromuscular block .
-
Critical Care :
- Management of Tetanus : In cases of tetanus, this compound has been noted for its effectiveness in providing muscle relaxation without significant hypotension, making it a preferred choice over other agents .
- Ventilator Management : It is used in intensive care settings to assist with mechanical ventilation by reducing respiratory muscle activity, thereby improving patient comfort and synchrony with ventilatory support .
-
Research Applications :
- Recent studies have explored this compound's potential beyond traditional uses. For instance, it has been investigated as a candidate for repurposing against the main protease enzyme of SARS-CoV-2, the virus responsible for COVID-19. In silico studies have identified it as a promising lead molecule due to its safety profile and existing FDA approval .
Safety Profile and Adverse Effects
While generally considered safe, this compound can induce side effects such as:
- Histamine release leading to hypotension.
- Respiratory depression if overdosed.
- Rare instances of leukopenia and other hematological reactions .
Comparative Effectiveness
A comparative analysis of this compound with other neuromuscular blockers highlights its unique properties:
Agent | Onset Time | Duration | Histamine Release | Recommended Use |
---|---|---|---|---|
This compound | Moderate | 3-4 hours | Moderate | General anesthesia, critical care |
Pancuronium | Fast | 1-2 hours | Low | General anesthesia |
Vecuronium | Fast | 30-60 min | Low | General anesthesia |
Atracurium | Moderate | 30-60 min | High | Patients with renal impairment |
Case Studies and Research Findings
Recent literature has documented several case studies demonstrating the efficacy of this compound in various clinical scenarios:
- Case Study in Tetanus Management : A patient with severe tetanus was treated successfully using this compound, achieving adequate muscle relaxation without significant cardiovascular compromise .
- COVID-19 Research : In silico screening identified metocurine as a potential inhibitor of SARS-CoV-2's main protease, suggesting avenues for therapeutic development against viral infections .
- Pharmacodynamic Studies : Research on the pharmacodynamics of metocurine in animal models has provided insights into its effects on muscle disuse atrophy, emphasizing its role in both clinical and experimental settings .
Wirkmechanismus
Metocurine iodide exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission . This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Tubocurarine: The parent compound from which metocurine iodide is derived. It also acts as a neuromuscular blocking agent but has different pharmacokinetic properties.
Pancuronium: Another nondepolarizing neuromuscular blocking agent with a similar mechanism of action but different chemical structure and duration of action.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. It has a moderate risk of inducing histamine release and some ganglion blocking activity, which differentiates it from other neuromuscular blocking agents .
Biologische Aktivität
Metocurine iodide is a nondepolarizing neuromuscular blocking agent primarily used as an adjunct in anesthesia. It is classified as a benzylisoquinolinium compound and functions by competitively antagonizing acetylcholine at the neuromuscular junction. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound acts by binding to the cholinergic receptors on the motor end-plate, thereby inhibiting the action of acetylcholine. This competitive antagonism leads to muscle relaxation, which is crucial during surgical procedures. The neuromuscular block can be reversed using acetylcholinesterase inhibitors such as neostigmine or edrophonium .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Half-life : Approximately 3 to 4 hours .
- Protein Binding : About 35% in plasma .
- Volume of Distribution : Not specifically available.
- Absorption and Elimination : Details on absorption and elimination routes are not provided in the literature.
Clinical Applications
This compound is primarily utilized in various surgical settings for muscle relaxation. Its applications include:
- Anesthesia : As a muscle relaxant during surgeries requiring intubation and mechanical ventilation.
- Management of Intracranial Pressure : A study indicated that a pretreatment dose of metocurine could prevent increases in intracranial pressure (ICP) induced by succinylcholine during craniotomy .
- Postoperative Shivering Control : Research shows that metocurine can suppress shivering during rewarming in hypothermic patients, thereby reducing metabolic demands while prolonging rewarming time .
Adverse Effects
This compound may induce several adverse effects, including:
- Histamine Release : Moderate risk leading to potential allergic reactions .
- Neuromuscular Complications : Prolonged neuromuscular blockade if not adequately monitored.
- Other Reactions : Reports of leukopenia, gastrointestinal disturbances, and central nervous system effects such as headache and confusion have been documented .
Case Study 1: Intracranial Pressure Management
In a study involving 12 patients undergoing craniotomy, those pretreated with metocurine showed stable ICP levels after administration of succinylcholine, contrasting with significant ICP increases in the control group . This highlights the utility of metocurine in managing patients with intracranial lesions.
Case Study 2: Shivering Suppression
A study examining postoperative patients found that administering metocurine significantly reduced shivering during rewarming, which correlated with decreased oxygen consumption and metabolic demands. This suggests that metocurine can be beneficial in managing hypothermia in critically ill patients .
Comparative Data Table
Parameter | This compound |
---|---|
Drug Class | Nondepolarizing Agent |
Mechanism | Competitive Antagonism |
Half-life | 3-4 hours |
Protein Binding | 35% |
Common Uses | Muscle Relaxation |
Major Side Effects | Histamine Release |
Eigenschaften
Key on ui mechanism of action |
Metocurine iodide antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
---|---|
CAS-Nummer |
7601-55-0 |
Molekularformel |
C40H48I2N2O6 |
Molekulargewicht |
906.6 g/mol |
IUPAC-Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;diiodide |
InChI |
InChI=1S/C40H48N2O6.2HI/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36;;/h9-14,21-24,31-32H,15-20H2,1-8H3;2*1H/q+2;;/p-2/t31-,32+;;/m0../s1 |
InChI-Schlüssel |
DIGFQJFCDPKEPF-OIUSMDOTSA-L |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C.[I-].[I-] |
melting_point |
267-270 |
Key on ui other cas no. |
7601-55-0 |
Verwandte CAS-Nummern |
5152-30-7 (Parent) |
Synonyme |
dimethyl dl-curine dimethochloride dimethyl-L-curine dimethochloride dimethyl-L-curine dimethoiodide dimethylchondrocurarine dimethylcurarine dimethochloride dimethylcurine DMCDM metocurine metocurine dichloride metocurine dichloride(1alpha)-isomer metocurine dichloride, (1'alpha)-isomer metocurine dichloride, (1beta)-(+-)-isomer metocurine dihydroxide metocurine diiodide metocurine diiodide, (1beta)-(+-)-isomer metocurine diiodide, (1beta)-isomer metocurine iodide metocurine, (1'alpha)-isomer metocurine, (1beta)-isomer Metubine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.